Eeyarestatin I is a small molecule that serves as a potent inhibitor of endoplasmic reticulum-associated degradation (ERAD). It specifically targets the p97 ATPase, which plays a crucial role in the dislocation and degradation of misfolded proteins from the endoplasmic reticulum to the cytosol. Eeyarestatin I has garnered attention for its potential therapeutic applications, particularly in cancer treatment and viral infections, due to its ability to induce cell death selectively in cancer cells and exhibit virucidal activity against flaviviruses.
Eeyarestatin I was first identified in a study aimed at discovering compounds that inhibit ERAD. Its chemical structure is characterized by a nitrofuran-containing group that is essential for its biological activity. The compound has been synthesized and studied extensively, with various research articles detailing its properties and mechanisms of action.
Eeyarestatin I falls under the category of small molecule inhibitors, specifically targeting cellular processes related to protein degradation. It is classified as an ERAD inhibitor and is recognized for its dual functionality in disrupting protein homeostasis and inducing apoptosis in cancer cells.
The synthesis of Eeyarestatin I involves several chemical reactions that incorporate specific functional groups essential for its activity. The compound's synthesis typically follows established organic chemistry protocols, utilizing reagents that facilitate the formation of the nitrofuran moiety and other structural components.
The synthesis process often includes:
Eeyarestatin I has a complex molecular structure characterized by multiple rings and functional groups. The molecular formula is , with a molecular weight of approximately 630.44 g/mol. The compound features:
Eeyarestatin I exerts its effects through a multifaceted mechanism:
Research indicates that Eeyarestatin I enhances adeno-associated viral transduction and exhibits preferential cytotoxicity against cancer cells compared to normal cells .
Eeyarestatin I is typically stored at +4°C to maintain stability. It is soluble in DMSO, with solubility limits reaching up to 63.04 mg/mL .
Eeyarestatin I has several applications in scientific research:
Eeyarestatin I (EerI) disrupts ER homeostasis primarily through targeted inhibition of the ERAD machinery. This pathway eliminates misfolded ER proteins via retrotranslocation to the cytosol for proteasomal degradation. EerI’s bifunctional chemical structure—comprising a nitrofuran-containing (NFC) domain and an aromatic membrane-targeting module—enables precise interference at two critical ERAD nodes [1] [7].
p97/VCP, an AAA-ATPase, extracts polyubiquitinated substrates from the ER membrane for proteasomal delivery. EerI binds directly to p97’s D1 ATPase domain via its NFC moiety, with a Kd of 5–10 μM confirmed by surface plasmon resonance (SPR) and pull-down assays [1] [8]. This binding induces conformational changes in p97, evidenced by altered trypsin sensitivity and formation of SDS-resistant oligomers (Table 1) [1] [7]. Notably, EerI does not inhibit p97’s ATPase activity but compromises its function in substrate extraction, leading to accumulation of polyubiquitinated proteins (e.g., MHC class I heavy chains) in the ER membrane [1] [3].
Table 1: Eeyarestatin I-p97 Interaction and Functional Consequences
Parameter | Observation | Experimental Method |
---|---|---|
Binding affinity (Kd) | 5–10 μM | Surface plasmon resonance |
Binding domain on p97 | D1 ATPase domain | Mutational analysis (p97ΔN/D2) |
Conformational change | Altered trypsin sensitivity | Protease digestion assay |
Oligomer formation | SDS-resistant high molecular weight species | SDS-PAGE/Western blot |
ATPase activity impact | No direct inhibition | In vitro ATPase assay |
Post-extraction, p97-associated deubiquitinating enzymes (DUBs) refine ubiquitin chains to facilitate proteasomal degradation. EerI potently inhibits the deubiquitination activity of ataxin-3 (atx3), a p97-associated DUB essential for ERAD substrate processing [2] [8]. Immunoprecipitation studies demonstrate EerI’s association with the p97-Ufd1-Npl4 complex, reducing atx3-mediated ubiquitin hydrolysis by >70% (Table 2) [8]. This disrupts the ubiquitin-proteasome system (UPS) equilibrium, causing aberrant accumulation of polyubiquitinated proteins and proteotoxic stress. Notably, EerI’s specificity extends beyond atx3, affecting other p97-associated DUBs implicated in soluble protein degradation [8].
Table 2: Impact of Eeyarestatin I on Deubiquitinating Enzymes (DUBs)
DUB Affected | Function in ERAD | Inhibition by EerI | Consequence |
---|---|---|---|
Ataxin-3 | Polyubiquitin chain editing | >70% reduction | Impaired substrate delivery to proteasome |
Other p97-DUBs | Substrate handoff coordination | Significant reduction | Broad disruption of UPS efficiency |
Beyond ERAD, EerI impedes Sec61, the primary translocon for co-translational protein import into the ER [6] [4]. Biochemical assays reveal that EerI prevents nascent polypeptide transfer from signal recognition particles (SRPs) to Sec61, stalling ribosome-bound precursors at the ER membrane [6] [4]. This disrupts ER proteostasis by reducing luminal chaperone availability and exacerbating misfolded protein burdens. Crucially, EerI’s aromatic domain localizes the inhibitor to the ER membrane, enhancing Sec61 targeting specificity (Table 3) [1] [4].
Table 3: Eeyarestatin I’s Dual Targeting of ER Translocation and Retrotranslocation
Target Process | Molecular Mechanism | Functional Consequence |
---|---|---|
Co-translational import | Sec61 translocon blockade | Reduced ER luminal chaperone capacity |
Membrane localization | Aromatic domain-mediated ER anchoring | Enhanced inhibitor specificity |
Vesicular trafficking | Disruption of Golgi-endosome recycling | Delayed toxin delivery (e.g., SLTx) |
EerI traps misfolded proteins at distinct dislocation intermediates. In US11-expressing cells, EerI stabilizes MHC class I heavy chains in a membrane-embedded, deglycosylated state—indicating post-recognition but pre-cytosolic release arrest [3] [5]. Similar inhibition occurs for T-cell receptor α (TCRα), confirming broad applicability to type I membrane proteins. This step precedes p97 engagement, as proteasomal degradation of cytosolic substrates remains unaffected (Table 3) [3] [5]. Structural studies attribute this activity to EerI’s bifunctionality: The NFC domain disrupts p97-mediated extraction, while the aromatic domain ensures spatial precision at ER dislocation sites [1] [7].
Table 4: Substrates Affected by Eeyarestatin I in Dislocation Studies
Substrate | Location When Stabilized | Key Experimental Evidence |
---|---|---|
MHC class I heavy chain | ER membrane (deglycosylated) | Pulse-chase, US11-expressing cells [3] |
TCRα | ER membrane | Immunoprecipitation, glycosylation analysis [5] |
Soluble cytosolic proteins | Unaffected | Proteasomal degradation assays [3] |
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